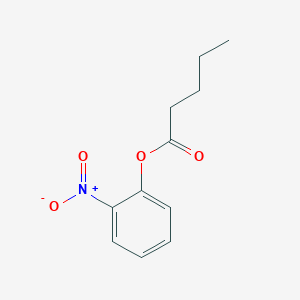

O-Nitrophenyl valerate

Description

Contextualization as a Chemical Probe for Enzyme Studies

The utility of O-nitrophenyl valerate (B167501) as a chemical probe stems from its chromogenic properties upon enzymatic hydrolysis. The core principle involves the cleavage of the ester bond by a specific enzyme, such as an esterase or a lipase (B570770). This catalytic reaction releases two products: valeric acid and o-nitrophenol.

While the intact ester, O-nitrophenyl valerate, is typically colorless or faintly yellow, the liberated o-nitrophenolate ion (formed under neutral to alkaline pH conditions) exhibits a distinct yellow color. This color change is directly proportional to the amount of product formed and, consequently, to the activity of the enzyme. The increase in color can be quantitatively measured over time using a spectrophotometer, typically at a wavelength around 420 nm. nih.gov This method provides a simple, sensitive, and continuous assay for determining enzyme kinetics.

By observing how factors such as substrate concentration, temperature, or the presence of inhibitors affect the rate of o-nitrophenol release, researchers can deduce crucial information about an enzyme's catalytic mechanism, efficiency, and substrate specificity. smolecule.comontosight.ai This approach allows for the high-throughput screening of enzyme libraries or potential inhibitors, accelerating discovery in fields like protein engineering and drug development. oup.comacs.org

Overview of this compound's Role in Esterase and Lipase Investigations

This compound and related nitrophenyl esters serve as key substrates for characterizing the activity and specificity of various esterases and lipases. Research has employed these probes to understand how different enzymes accommodate and process substrates with varying acyl chain lengths and isomeric configurations.

Studies with Carboxylesterases:

Human carboxylesterases, such as hCE1 (found in the liver) and hiCE (found in the intestine), are critical for the metabolism of numerous ester-containing drugs and endogenous compounds. This compound has been used as a substrate to probe the active sites of these enzymes. Computational docking studies have been performed to model how this compound fits into the catalytic site of these enzymes, providing insights into their substrate preferences. The distance between the catalytic serine residue of the enzyme and the carbonyl carbon of the substrate is a key determinant of hydrolysis efficiency. nih.gov

| Enzyme | Substrate | Distance (Å) from Catalytic Serine Oγ to Substrate Carbonyl Carbon |

|---|---|---|

| hCE1 (CES1) | This compound | 3.7 |

| hiCE (CES2) | This compound | 2.8 |

Substrate Specificity in Bacterial Esterases:

The substrate specificity of enzymes is often investigated by comparing their activity against a panel of related substrates. A study on EstA, a GDSL family esterase from Serratia liquefaciens MG1, compared the hydrolysis rates of various o- and p-nitrophenyl fatty acid esters. researchgate.net This research highlights how the position of the nitro group (ortho vs. para) and the length of the fatty acid chain influence the enzyme's catalytic activity. For EstA, the activity was generally higher for p-nitrophenyl esters than for their o-nitrophenyl counterparts, and the enzyme showed a preference for shorter acyl chains. researchgate.net

| Substrate | Acyl Chain Length | Relative Activity (%) |

|---|---|---|

| o-Nitrophenyl acetate (B1210297) | C2 | 36 |

| p-Nitrophenyl acetate | C2 | 100 |

| o-Nitrophenyl propionate | C3 | 18 |

| p-Nitrophenyl propionate | C3 | 98 |

| o-Nitrophenyl butyrate (B1204436) | C4 | 11 |

| p-Nitrophenyl butyrate | C4 | 75 |

| This compound | C5 | 10 |

| p-Nitrophenyl valerate | C5 | 62 |

| o-Nitrophenyl caproate | C6 | 8 |

| p-Nitrophenyl caproate | C6 | 45 |

Note: Activity is relative to the hydrolysis of p-nitrophenyl acetate (100%). Data adapted from a study on recombinant expressed EstA. researchgate.net

These detailed investigations underscore the value of this compound as a specific tool in biochemical research, enabling scientists to dissect the intricate functions and preferences of hydrolytic enzymes.

Structure

3D Structure

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

(2-nitrophenyl) pentanoate |

InChI |

InChI=1S/C11H13NO4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3 |

InChI Key |

TXLDZAACLLESTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of O Nitrophenyl Valerate

Methodologies for O-Nitrophenyl Ester Synthesis

The formation of the ester bond in O-Nitrophenyl valerate (B167501) can be achieved through several established synthetic routes. These methods generally involve the reaction of a valeric acid derivative with o-nitrophenol or the functionalization of o-nitrophenol with a valeryl group.

The synthesis of aryl esters like O-Nitrophenyl valerate typically involves the activation of the carboxylic acid or the use of a more reactive derivative. Common strategies include direct esterification, reaction with acyl chlorides, and the use of coupling agents.

Direct Acid-Catalyzed Esterification: The classic Fischer esterification method can be adapted for phenols, though it is often less efficient than for aliphatic alcohols. The reaction involves heating valeric acid and o-nitrophenol in the presence of a strong acid catalyst, such as sulfuric acid. The equilibrium generally favors the reactants, requiring removal of water to drive the reaction forward. A common method for synthesizing the related p-nitrophenyl valerate involves reacting 4-nitrophenol (B140041) with valeric acid using an acid catalyst. smolecule.com

Acyl Chloride Method: A more efficient and common approach is the reaction of o-nitrophenol with valeryl chloride. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. This method is rapid and generally provides high yields. A general procedure for a similar reaction involves dissolving a phenol (B47542) and an acyl chloride in a suitable solvent at room temperature. chemicalbook.com

Coupling Agent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to facilitate ester formation between a carboxylic acid and an alcohol. In this method, valeric acid is activated by DCC to form a highly reactive intermediate, which is then attacked by the hydroxyl group of o-nitrophenol. This technique is prevalent in peptide synthesis for creating ester linkages. acs.org

Biocatalytic Synthesis: Enzymatic methods offer a green alternative for esterification. Lipases can catalyze the esterification of valeric acid under mild conditions. nih.gov While typically used with alcohols, enzymatic approaches for synthesizing aryl esters are also an area of research.

| Synthesis Method | Reactants | Catalyst/Reagent | General Conditions |

| Acid-Catalyzed Esterification | Valeric acid, o-Nitrophenol | Sulfuric Acid (H₂SO₄) | Heat, removal of water |

| Acyl Chloride Method | Valeryl chloride, o-Nitrophenol | Pyridine or Triethylamine | Room temperature |

| Coupling Agent Method | Valeric acid, o-Nitrophenol | Dicyclohexylcarbodiimide (DCC) | Anhydrous solvent |

| Mitsunobu Reaction | Valeric acid, o-Nitrophenol | Triphenylphosphine (PPh₃), DEAD/DIAD | Anhydrous solvent, low temperature |

The synthesis of this compound is inherently a regioselective process, targeting the hydroxyl group of o-nitrophenol. However, the synthesis of the starting material, o-nitrophenol, itself requires a regioselective reaction.

The nitration of phenol using standard methods like nitric acid in sulfuric acid often leads to a mixture of ortho and para isomers, along with dinitrated byproducts. researchgate.net Achieving high regioselectivity for the ortho position is a significant challenge. Modern synthetic methods have been developed to improve this selectivity. One such method involves the nitration of phenol using strontium nitrate (B79036) (Sr(NO₃)₂) in the presence of H₂SO₄-silica under solvent-free conditions, which preferentially yields the ortho product. researchgate.net

| Reaction | Reagents | Product(s) | Selectivity/Yield | Reference |

| Nitration of Phenol | Phenol, Sr(NO₃)₂, H₂SO₄-Silica | o-Nitrophenol, p-Nitrophenol | 85% o-isomer, 8% p-isomer | researchgate.net |

| Nitration of Phenol | Phenol, HNO₃, H₂SO₄ | o-Nitrophenol, p-Nitrophenol | Mixture of isomers | researchgate.net |

Once o-nitrophenol is obtained, the esterification reactions described previously are highly regioselective for the phenolic hydroxyl group. The nucleophilicity of the hydroxyl oxygen is far greater than any other position on the molecule under typical esterification conditions, ensuring that acylation occurs exclusively at the desired position.

Chemical Reactivity and Degradation Pathways of this compound

The reactivity of this compound is dominated by the ester functional group. The presence of the ortho-nitro group makes the carbonyl carbon more electrophilic and the o-nitrophenoxide a stable leaving group, rendering the ester susceptible to nucleophilic attack, particularly hydrolysis.

This compound undergoes hydrolysis to yield o-nitrophenol and valeric acid. The mechanism of this degradation is highly dependent on the pH of the environment. smolecule.com

Basic Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as a potent nucleophile. The reaction proceeds via a two-step nucleophilic acyl substitution mechanism:

Nucleophilic Attack: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the C-O bond to the phenoxy group is cleaved, expelling o--nitrophenoxide. The o-nitrophenoxide is a relatively good leaving group because the negative charge is stabilized by the electron-withdrawing nitro group and the aromatic ring.

Acidic Hydrolysis: Under acidic conditions, the mechanism is more complex and involves the activation of the ester by a proton (H⁺):

Protonation: The carbonyl oxygen is protonated by an acid, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A weak nucleophile, typically a water molecule, attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the o-nitrophenol group.

Leaving Group Departure: The tetrahedral intermediate collapses, expelling the neutral o-nitrophenol molecule, which is a good leaving group. The resulting protonated carboxylic acid then loses a proton to regenerate the acid catalyst.

Computational studies on the related p-nitrophenyl esters suggest that water molecules can play a direct role in stabilizing the transition state of hydrolysis. mdpi.com

The stability and reactivity of this compound are significantly influenced by environmental factors such as pH, temperature, and the solvent system.

Influence of pH: The rate of hydrolysis is minimal at neutral pH and increases substantially in both strongly acidic and strongly basic media. Studies involving enzymes that use nitrophenyl esters as substrates often account for non-enzymatic hydrolysis, which indicates that the compound can degrade spontaneously in aqueous buffers. nih.gov However, for many experimental purposes, the compound is sufficiently stable at or near neutral pH (pH 5-9) for a limited time. researchgate.netresearchgate.net The absorption of the hydrolysis product, o-nitrophenol, is also pH-dependent due to the equilibrium between its protonated and deprotonated forms. nih.gov

Influence of Temperature: As with most chemical reactions, the rate of hydrolysis of this compound increases with temperature. Enzymatic assays performed at elevated temperatures (e.g., 50°C to 90°C) demonstrate that while the molecule can withstand these conditions, the rate of its breakdown is accelerated. nih.govresearchgate.net For long-term storage, low temperatures are recommended to minimize degradation.

Influence of Solvent: The choice of solvent affects both the solubility and reactivity of this compound. It is slightly soluble in water but readily soluble in many organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol. ontosight.ai The rates of reactions involving nitrophenyl esters have been noted to be dependent on the solvent used. acs.org In enzymatic studies, the presence of organic solvents can impact reaction rates, which may be due to effects on the substrate's stability and presentation as well as on the enzyme itself. researchgate.net

| Compound | Condition | Observation | Implication for Stability | Reference |

| Esterase Substrate (p-Nitrophenyl ester) | pH 5 to 9, 25°C, 4 h | Enzyme remains stable | Substrate is sufficiently stable for assay duration | researchgate.net |

| Esterase Substrate (p-Nitrophenyl ester) | 70°C, pH 7.1 | Enzyme assay conducted | Substrate is reactive but stable enough for measurement | nih.gov |

| Esterase Substrate (p-Nitrophenyl ester) | <30°C | Enzyme retains full activity over 13 days | Substrate shows high stability at lower temperatures | researchgate.net |

| Nitrophenyl Esters | Aqueous Buffer (low concentration) | Unstable at low concentrations | Compound can degrade in aqueous solution over time | nih.gov |

O Nitrophenyl Valerate As a Substrate in Enzymatic Biocatalysis

Substrate Specificity of Hydrolases Towards O-Nitrophenyl Valerate (B167501)

The specificity of an enzyme for its substrate is a fundamental characteristic that dictates its biological function and potential for biotechnological applications. O-Nitrophenyl valerate and its isomers are frequently used to probe the active site architecture and catalytic preferences of hydrolases.

Esterase and Lipase (B570770) Selectivity Profiling

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are two major classes of hydrolases that catalyze the cleavage of ester bonds. A key distinction between them lies in their substrate preference related to the acyl chain length. nih.gov Esterases typically show higher activity towards water-soluble esters with short-to-medium-length acyl chains (generally fewer than 10 carbon atoms). nih.gov In contrast, lipases preferentially hydrolyze water-insoluble triglycerides with long-chain fatty acids and exhibit interfacial activation. nih.gov

The use of a homologous series of p-nitrophenyl esters with varying acyl chain lengths is a common method for distinguishing between esterase and lipase activity. acs.org For instance, the intracellular extracts from the haloarchaeon Haloarcula marismortui were assayed using p-nitrophenyl esters of different lengths. This study identified maximal esterase activity with p-nitrophenyl valerate (C5 chain), while maximal lipase activity was observed with p-nitrophenyl laurate (C12 chain), highlighting the differential selectivity of these enzymes based on the acyl chain. nih.gov This demonstrates that this compound, with its five-carbon acyl chain, is an effective substrate for profiling enzymes with esterase-like activity.

Carboxylesterase and Butyrylcholinesterase Activity with Valerate Substrates

This compound and its para-isomer are well-established model substrates for specific types of esterases, namely carboxylesterases (EC 3.1.1.1) and butyrylcholinesterase (BChE, EC 3.1.1.8). reddit.commdpi.com

Carboxylesterases (CES) are a superfamily of serine hydrolases crucial for the metabolism of a wide range of xenobiotics and endogenous lipids. acs.org The activity of these enzymes in various biological samples, such as rat serum and the tissues of anuran tadpoles, has been quantified by measuring the hydrolysis of 4-nitrophenyl valerate. nih.govrsc.org For example, studies on murine lung tissues have utilized p-nitrophenyl valerate (pNPVa) in continuous kinetic assays to evaluate carboxylesterase activity. acs.org

Butyrylcholinesterase (BChE) , found predominantly in blood plasma, liver, and the nervous system, also efficiently hydrolyzes nitrophenyl valerate. reddit.commdpi.com While its primary endogenous substrate is not definitively known, BChE's ability to hydrolyze various choline and non-choline esters, including the valerate ester, makes it a subject of toxicological and pharmacological interest. nih.gov The use of this compound allows for the specific assessment of BChE and CES activity, distinguishing them from other esterases like acetylcholinesterase (AChE), which shows a strong preference for acetyl esters.

Effects of Acyl Chain Length on Enzyme Catalysis

The length of the acyl chain of a substrate like this compound is a critical determinant of the catalytic rate for many hydrolases. The enzyme's active site possesses a binding pocket that accommodates the acyl group, and the efficiency of binding and catalysis is sensitive to the chain's length and conformation.

For many esterases, there is an optimal acyl chain length for maximal activity. Studies on artificial esterases constructed via peptide self-assembly showed a marked preference for short-chain p-nitrophenyl esters, with the highest hydrolysis rate observed for the acetate (B1210297) (C2) and butyrate (B1204436) (C4) esters. The rate decreased significantly for esters with acyl chains longer than C4, indicating a binding pocket that sterically hinders longer chains. nih.gov Conversely, some lipases exhibit increasing activity with longer acyl chains, up to a certain point. A lipase from Streptomyces rimosus showed a preference for medium-chain p-nitrophenyl esters (C8-C12), while a lipase from another Streptomyces species preferred the long-chain p-nitrophenyl palmitate (C16). acs.org

The conversion of p-nitrophenyl esters by lipase in supercritical carbon dioxide was found to decrease as the acyl chain length increased from butyrate (C4) to palmitate (C16), suggesting that shorter chains like valerate are more readily hydrolyzed under these conditions. nih.gov The valerate chain of this compound, being of intermediate length, thus serves as a key diagnostic substrate to profile whether an enzyme's preference leans towards shorter (esterase-like) or longer (lipase-like) acyl chains.

Enzyme Kinetic Characterization using this compound

To quantitatively describe the efficiency and mechanism of an enzyme, it is essential to determine its kinetic parameters. This compound's chromogenic nature makes it an ideal substrate for these investigations, allowing for precise measurements of reaction velocities under different substrate concentrations.

Determination of Michaelis-Menten Kinetic Parameters (K_m, V_max, k_cat)

The Michaelis-Menten model is the cornerstone of enzyme kinetics. The parameters derived from this model—the Michaelis constant (K_m), maximum velocity (V_max), and turnover number (k_cat)—provide invaluable insights into the enzyme's catalytic cycle.

K_m (Michaelis Constant): Represents the substrate concentration at which the reaction velocity is half of V_max. It is often used as an indicator of the enzyme's affinity for the substrate; a lower K_m value generally signifies a higher affinity.

V_max (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. It is dependent on the enzyme concentration.

k_cat (Turnover Number): Also known as the catalytic constant, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time (k_cat = V_max / [E], where [E] is the total enzyme concentration). It is a measure of the maximum catalytic activity under saturating substrate conditions.

Kinetic studies on human carboxylesterases have been performed using p-nitrophenyl valerate as a substrate. For human carboxylesterase 1 (hCE1), the hydrolysis of p-nitrophenyl valerate yielded a K_m of 21 µM and a V_max of 2.1 nmol/min. For human intestinal carboxylesterase (hiCE), the values were a K_m of 100 µM and a V_max of 12.0 nmol/min. nih.gov

Analysis of Catalytic Efficiency (k_cat/K_m) in Enzymatic Hydrolysis

While K_m and k_cat are informative individually, the ratio k_cat/K_m is considered the most comprehensive measure of an enzyme's catalytic efficiency and substrate specificity. aklectures.com This value, sometimes referred to as the specificity constant, represents the apparent second-order rate constant for the reaction at low substrate concentrations. reddit.com A higher k_cat/K_m value indicates that an enzyme is more efficient at converting a particular substrate into a product.

Comparing the catalytic efficiencies of human carboxylesterases reveals important differences in their substrate preferences. For the hydrolysis of p-nitrophenyl valerate, hCE1 demonstrates a significantly higher catalytic efficiency than hiCE. This is primarily due to the much lower K_m constant observed for hCE1 with this substrate, which results in a higher k_cat/K_m value despite a lower V_max. nih.gov This highlights that p-nitrophenyl valerate is a more specific substrate for hCE1 compared to hiCE.

The kinetic data for the hydrolysis of p-nitrophenyl valerate by human carboxylesterases are summarized in the table below.

| Enzyme | Substrate | K_m (µM) | V_max (nmol/min) | k_cat/K_m (min⁻¹µM⁻¹) | Reference |

|---|---|---|---|---|---|

| Human Carboxylesterase 1 (hCE1/CES1) | p-Nitrophenyl valerate | 21 | 2.1 | 4.8 | nih.gov |

| Human Intestinal Carboxylesterase (hiCE/CES2) | p-Nitrophenyl valerate | 100 | 12.0 | 0.57 | nih.gov |

Mechanistic Insights into Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound, like other nitrophenyl esters, is expected to follow a well-characterized mechanism, particularly by hydrolases such as esterases and lipases. This process involves the cleavage of the ester bond to yield o-nitrophenol and valeric acid.

Investigation of Enzyme Active Site Interactions

The interaction of this compound with the active site of a hydrolase is a critical determinant of its catalytic efficiency. The active site of many hydrolases contains a catalytic triad (B1167595), typically composed of serine, histidine, and aspartate or glutamate residues.

The hydrolysis mechanism is initiated by the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the this compound ester bond. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl to increase its nucleophilicity. The negatively charged aspartate or glutamate residue serves to stabilize the positive charge that develops on the histidine residue. This concerted action leads to the formation of a tetrahedral intermediate.

The precise orientation of this compound within the active site is governed by a combination of steric and electronic factors. The valeryl group and the o-nitrophenyl ring will interact with specific pockets and residues within the active site, influencing substrate binding affinity (Km). The position of the nitro group on the phenyl ring (ortho, in this case) can influence the electronic properties of the ester bond and may affect the stability of the leaving group, o-nitrophenolate.

Elucidation of Rate-Limiting Steps in this compound Turnover

Studies on analogous p-nitrophenyl esters have shown that the rate-limiting step can vary depending on the specific enzyme and the nature of the acyl group. For substrates with good leaving groups like nitrophenols, the deacylation step is often found to be rate-limiting. This is because the formation of the acyl-enzyme intermediate and the release of the nitrophenolate ion are relatively fast.

Applications in Enzyme Engineering and Directed Evolution Studies

This compound can serve as a valuable tool in the fields of enzyme engineering and directed evolution, where the goal is to create new enzymes with improved or altered properties.

Rational Design of Enzyme Variants with Modified Specificity

Rational design involves making specific, targeted mutations in an enzyme's active site to alter its substrate specificity or enhance its catalytic activity. Knowledge of the three-dimensional structure of the enzyme and computational modeling are crucial for this approach.

To engineer an enzyme to have a higher specificity for this compound, one might focus on modifying residues in the substrate-binding pocket. For example, amino acids that interact with the valeryl chain or the o-nitrophenyl group could be mutated to create a more complementary binding site. This could involve changing the size, hydrophobicity, or charge of the residues lining the active site to better accommodate the specific shape and electronic properties of this compound.

Screening for Enhanced Catalytic Activity towards this compound

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This involves creating large libraries of enzyme variants through random mutagenesis and then screening these libraries to identify mutants with improved activity towards a target substrate like this compound.

The colorimetric nature of the hydrolysis product, o-nitrophenol, makes this compound a suitable substrate for high-throughput screening. The release of the yellow o-nitrophenolate ion upon hydrolysis can be easily detected and quantified using a spectrophotometer, allowing for the rapid screening of thousands of enzyme variants in microplate format. Variants that exhibit a faster rate of color development are selected as having enhanced catalytic activity.

Utility in High-Throughput Enzyme Screening and Discovery

The use of chromogenic substrates is a cornerstone of high-throughput screening (HTS) for enzyme discovery from natural sources or for the directed evolution of existing enzymes. This compound, by releasing a colored product upon hydrolysis, fits the criteria for a useful HTS substrate.

In a typical HTS campaign, a library of microorganisms or enzyme variants is cultured in multi-well plates. A solution containing this compound is then added to each well. The rate of yellow color formation is monitored over time, providing a direct measure of the esterase or lipase activity in each well. This allows for the rapid identification of "hits" – novel enzymes or improved variants with high activity towards this compound.

One study utilized 4-nitrophenyl valerate (a para-isomer analog) to screen a panel of putative hydrolase enzymes. The change in absorbance at 405 nm was measured to quantify the enzymatic cleavage of the substrate. This approach demonstrates the utility of nitrophenyl valerates in identifying and characterizing new enzymes. oup.com

The following interactive table presents hypothetical data from such a screening experiment, illustrating how different enzymes can exhibit varying levels of activity towards a nitrophenyl valerate substrate.

| Enzyme ID | Organism Source | Substrate | Change in Absorbance (405 nm) | Relative Activity (%) |

| Enz-001 | Bacillus subtilis | 4-Nitrophenyl Valerate | 0.85 | 100 |

| Enz-002 | Pseudomonas aeruginosa | 4-Nitrophenyl Valerate | 0.62 | 73 |

| Enz-003 | Aspergillus niger | 4-Nitrophenyl Valerate | 0.41 | 48 |

| Enz-004 | Escherichia coli (mutant) | 4-Nitrophenyl Valerate | 1.15 | 135 |

| Enz-005 | Saccharomyces cerevisiae | 4-Nitrophenyl Valerate | 0.15 | 18 |

This data illustrates the power of using nitrophenyl esters in HTS to quickly identify promising enzyme candidates for further study and development.

Development of Spectrophotometric Assays for Hydrolase Activity

Spectrophotometric assays are fundamental for characterizing the activity of enzymes. The use of chromogenic substrates like this compound provides a straightforward and sensitive method for determining the kinetic parameters of hydrolases, such as esterases and lipases. The underlying principle of this assay is the enzymatic hydrolysis of the ester bond in this compound. This reaction yields valeric acid and o-nitrophenol. While this compound itself is colorless, the product, o-nitrophenol, exhibits a distinct yellow color in solution, with an absorbance maximum that can be readily quantified using a spectrophotometer.

The rate of the enzymatic reaction is directly proportional to the rate of o-nitrophenol formation, which can be monitored by measuring the increase in absorbance at a specific wavelength. This allows for the calculation of the initial reaction velocity and subsequently, the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency.

Research has demonstrated the utility of this compound in characterizing specific esterases. For instance, in a study of neuropathy target esterase (NTE) and the homologous protein NRE, this compound was used as a substrate to determine their esterase activities. The hydrolysis of this compound by membrane fractions of COS7 cells overexpressing these proteins was monitored by measuring the time-dependent increase in absorbance of the released o-nitrophenol researchgate.net. Such assays are instrumental in elucidating the enzymatic function of newly discovered or poorly characterized proteins.

The table below presents data on the esterase activity of NRE and NTE with increasing concentrations of this compound, illustrating a typical substrate saturation curve.

| Substrate Concentration (mM) | NRE Activity (relative units) | NTE Activity (relative units) |

|---|---|---|

| 0.1 | 25 | 80 |

| 0.25 | 55 | 180 |

| 0.5 | 85 | 300 |

| 1.0 | 100 | 330 |

| 1.5 | 98 | 325 |

| 2.0 | 95 | 320 |

Furthermore, the pH dependence of enzyme activity can be effectively studied using this compound. The optimal pH for an enzyme's activity is a critical parameter, and assays using this substrate can be performed over a range of pH values to determine the pH at which the enzyme functions most efficiently. For both NTE and NRE, a similar pH dependence was observed, with a slightly alkaline pH optimum for the hydrolysis of this compound researchgate.net.

Screening for Novel Esterases from Environmental and Genomic Libraries

The discovery of novel enzymes with desired properties is a significant endeavor in biotechnology. Environmental sources, such as soil and marine sediments, as well as genomic and metagenomic libraries, represent vast reservoirs of undiscovered enzymatic diversity. High-throughput screening methods are essential for efficiently identifying enzymes with specific activities from these large libraries. This compound, along with other nitrophenyl esters with varying acyl chain lengths, plays a crucial role in these screening efforts.

By employing a palette of substrates with different acyl chain lengths, researchers can rapidly assess the substrate specificity of newly discovered hydrolases. This is a critical step in classifying an enzyme as an esterase, which typically prefers shorter-chain fatty acid esters, or a lipase, which is more active on longer-chain triglycerides. This compound, with its five-carbon acyl chain, serves as an important intermediate-length substrate in these specificity studies.

A notable example of this application is the characterization of a novel lipase, designated LipC12, which was isolated from a metagenomic library derived from fat-contaminated soil. To determine its substrate specificity, the activity of the purified LipC12 was tested against a range of p-nitrophenyl esters, including p-nitrophenyl valerate. The results showed that LipC12 exhibited a preference for longer-chain acyl esters, a characteristic feature of true lipases semanticscholar.org.

Similarly, in a study of an esterase from Pseudomonas vesicularis PD, involved in the degradation of polyvinyl alcohol, the substrate specificity was investigated using various compounds containing ester bonds. The enzyme was active towards several aromatic acyl esters, and the activity was strongly influenced by the chain length of the acyl group. The relative rate of hydrolysis of p-nitrophenyl valerate was quantified and compared to that of other p-nitrophenyl esters, providing valuable insights into the enzyme's catalytic preferences tandfonline.com.

The following table summarizes the relative activities of two different hydrolases on this compound and other p-nitrophenyl esters, highlighting how this substrate is used to profile enzyme specificity.

| Substrate | Acyl Chain Length | Relative Activity of LipC12 (%) | Relative Hydrolysis Rate by Pseudomonas vesicularis PD Esterase (%) |

|---|---|---|---|

| p-Nitrophenyl acetate | C2 | 25.3 ± 1.2 | 233 |

| p-Nitrophenyl butyrate | C4 | 33.8 ± 1.5 | 4.58 |

| p-Nitrophenyl valerate | C5 | 28.7 ± 1.4 | 3.32 |

| p-Nitrophenyl caproate | C6 | 22.1 ± 1.1 | - |

| p-Nitrophenyl decanoate | C10 | 75.9 ± 3.5 | - |

| p-Nitrophenyl dodecanoate | C12 | 88.4 ± 4.1 | - |

| p-Nitrophenyl myristate | C14 | 95.2 ± 4.5 | - |

| p-Nitrophenyl palmitate | C16 | 100.0 ± 4.8 | - |

Advanced Analytical and Spectroscopic Techniques for O Nitrophenyl Valerate Research

Spectrophotometric Quantification of O-Nitrophenol Release in Enzymatic Assays

Spectrophotometry serves as a primary method for monitoring the enzymatic hydrolysis of O-Nitrophenyl valerate (B167501). This approach is based on the principle that the product of the hydrolysis, O-Nitrophenol, exhibits a distinct absorbance spectrum under specific pH conditions compared to the substrate, O-Nitrophenyl valerate.

The enzymatic cleavage of the ester bond in this compound by esterases, such as lipases or cholinesterases, releases O-Nitrophenol. In an alkaline environment (typically pH ≥ 9), O-Nitrophenol is converted to the O-Nitrophenolate ion, which has a characteristic yellow color and a strong absorbance maximum at a specific wavelength, often around 405-420 nm. researchgate.net The intensity of the color is directly proportional to the concentration of the released O-Nitrophenol, allowing for quantitative analysis.

The rate of the enzymatic reaction can be determined by continuously monitoring the increase in absorbance at this wavelength over time. This kinetic data is crucial for determining key enzyme parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

A typical experimental setup involves preparing a buffered solution containing the enzyme and then initiating the reaction by adding a known concentration of this compound. The absorbance is then measured at regular intervals using a spectrophotometer. A standard curve for O-Nitrophenol is typically generated to accurately correlate absorbance values with molar concentrations.

Table 1: Spectrophotometric Data for O-Nitrophenol Quantification

| Concentration of O-Nitrophenol (µM) | Absorbance at 410 nm |

|---|---|

| 0 | 0.000 |

| 10 | 0.185 |

| 20 | 0.370 |

| 40 | 0.740 |

| 60 | 1.110 |

| 80 | 1.480 |

This is an interactive data table based on hypothetical, yet realistic, experimental values.

Several factors can influence the accuracy of this assay, including the pH of the buffer, the temperature, and the presence of any interfering substances that may absorb light at the same wavelength. Therefore, careful optimization of the assay conditions is essential for obtaining reliable and reproducible results. nih.gov

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic techniques are indispensable for the detailed analysis of reactions involving this compound, offering the capability to separate, identify, and quantify the substrate, product (O-Nitrophenol), and any potential byproducts or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the components of a mixture in a liquid phase. For the analysis of this compound and O-Nitrophenol, reversed-phase HPLC is often the method of choice. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comnih.gov

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. This compound, being more nonpolar than O-Nitrophenol, will have a stronger interaction with the stationary phase and thus a longer retention time. Detection is commonly performed using a UV-Vis detector, as both the substrate and the product are chromophoric. nih.gov By integrating the peak areas in the chromatogram, the concentration of each component can be determined. This allows for precise monitoring of the substrate's consumption and the product's formation over the course of a reaction.

Table 2: Typical HPLC Parameters for the Analysis of this compound and O-Nitrophenol

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) chromatographyonline.comsielc.com |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 275 nm or 322 nm sielc.comresearchgate.net |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This is an interactive data table summarizing typical starting conditions for method development.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is highly sensitive and specific, making it suitable for the analysis of volatile and thermally stable compounds. While this compound and O-Nitrophenol can be analyzed by GC, derivatization may sometimes be employed to improve their volatility and chromatographic behavior. researchgate.net

In GC, the sample is vaporized and injected into a column where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for unambiguous identification. researchgate.net GC-MS is particularly useful for confirming the identity of the reaction products and for detecting trace-level impurities.

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the volatility and thermal stability of the analytes, the complexity of the sample matrix, and the desired sensitivity and selectivity.

Computational and Theoretical Investigations of O Nitrophenyl Valerate Systems

Molecular Docking Simulations of O-Nitrophenyl Valerate (B167501) with Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of O-Nitrophenyl Valerate, docking simulations are employed to understand how it fits into the active site of an enzyme, such as a lipase (B570770) or esterase, and to estimate the strength of the interaction.

The primary goal of docking is to identify the most likely binding pose of the ligand (this compound) within the enzyme's binding pocket and to quantify the binding affinity, typically expressed as a binding energy score. Lower binding energy values generally indicate a more stable enzyme-substrate complex.

The process involves several key steps:

Preparation of Structures: High-resolution 3D structures of the target enzyme, usually obtained from protein databases like the Protein Data Bank (PDB), and the ligand, this compound, are prepared.

Defining the Binding Site: The active site of the enzyme, the region where the hydrolysis reaction occurs, is identified and defined for the docking calculation.

Docking Algorithm: A docking program uses a search algorithm to explore various possible conformations and orientations of the ligand within the active site.

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The pose with the best score is considered the most probable binding mode.

While specific docking studies on this compound are not widely available, research on analogous compounds like para-substituted nitrophenyl esters provides valuable insights. For instance, a study investigating a series of 4-nitrophenyl benzoate (B1203000) esters with enzymes like lipase and trypsin found that the binding affinities were highly similar across different substrates. semanticscholar.org This suggests that while binding is a prerequisite for catalysis, the rate of hydrolysis is not solely determined by the binding energy but also by electronic factors within the substrate. semanticscholar.org

| Substrate | Best Binding Affinity (kcal/mol) |

|---|---|

| 4-nitrophenyl 4-fluorobenzoate | -6.93 |

| 4-nitrophenyl benzoate | -6.89 |

| 4-nitrophenyl 4-methylbenzoate | -6.63 |

| 4-nitrophenyl 4-methoxybenzoate | -6.87 |

A docking study of this compound would similarly predict its orientation in an enzyme's active site, identifying key amino acid residues that form hydrogen bonds or hydrophobic interactions, thereby stabilizing the complex and positioning the ester bond for nucleophilic attack by the catalytic triad (B1167595) (typically Ser-His-Asp/Glu). nih.gov

Quantum Chemical Calculations on this compound Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic reactivity of molecules. hakon-art.commdpi.com These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals and electron distribution, which are fundamental to understanding chemical reactions. mdpi.com

For this compound, quantum chemical calculations can elucidate its susceptibility to nucleophilic attack, a key step in enzymatic hydrolysis. This is achieved by calculating a set of molecular properties known as reactivity descriptors. hakon-art.com

Key reactivity descriptors include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. hakon-art.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. A higher electrophilicity index indicates a better electrophile. hakon-art.com

Atomic Charges: Calculations can determine the partial charge on each atom in the molecule. In the case of this compound, a more positive partial charge on the carbonyl carbon atom would indicate greater susceptibility to nucleophilic attack by a serine residue in the enzyme's active site. Studies on related nitrophenyl esters have shown a direct correlation between the carbonyl carbon charge and the rate of hydrolysis. semanticscholar.org

| Descriptor | Significance for Reactivity |

|---|---|

| HOMO-LUMO Gap | A smaller gap indicates lower kinetic stability and higher chemical reactivity. |

| Chemical Hardness (η) | A lower value indicates the molecule is "softer" and more reactive. |

| Electrophilicity Index (ω) | A higher value suggests the molecule is a stronger electrophile and more prone to nucleophilic attack. |

| Mulliken Charge on Carbonyl Carbon | A higher positive charge indicates a more electrophilic center, facilitating the enzymatic reaction. |

By calculating these properties, researchers can predict the relative reactivity of this compound and understand how its electronic structure, influenced by the ortho-nitro group, contributes to its behavior as an enzyme substrate.

Dynamics Simulations of Enzyme-Catalyzed this compound Hydrolysis

While molecular docking provides a static picture of the enzyme-substrate complex, molecular dynamics (MD) simulations offer a view of the system's evolution over time. emerginginvestigators.orgacs.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe protein flexibility, conformational changes, and the role of solvent molecules. emerginginvestigators.orgdiva-portal.org

For the enzyme-catalyzed hydrolysis of this compound, an MD simulation would typically involve:

Placing the docked enzyme-substrate complex in a simulation box filled with water molecules to mimic physiological conditions. emerginginvestigators.org

Applying a force field (e.g., AMBER, GROMOS) that defines the potential energy of the system based on the positions of its atoms. nih.gov

Simulating the trajectory of all atoms over a period, often nanoseconds to microseconds, to observe the dynamic behavior of the complex.

MD simulations can reveal how the active site accommodates the substrate and how the protein's motions contribute to catalysis. nih.gov However, classical MD cannot simulate the chemical reaction itself (i.e., the breaking and forming of covalent bonds).

To study the reaction mechanism in detail, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used. In a QM/MM simulation, the region where the reaction occurs (the substrate and the key amino acid residues of the active site) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with computationally less expensive classical mechanics.

A QM/MM study of this compound hydrolysis would allow researchers to:

Map the entire reaction pathway, including the formation of the tetrahedral intermediate and the acyl-enzyme complex. nih.gov

Identify the transition states for each step of the reaction.

Calculate the activation free energy barriers, which determine the reaction rate.

For example, a QM/MM study on the hydrolysis of p-nitrophenyl butyrate (B1204436) by a cold-adapted lipase determined that the rate-limiting step was the formation of the tetrahedral intermediate during the deacylation phase, with a calculated activation free energy of 20.3 kcal/mol. Similar simulations for this compound would provide a deep, mechanistic understanding of its enzymatic hydrolysis, revealing the energetic landscape of the reaction and the precise roles of the catalytic residues.

Q & A

Q. What enzymatic assays utilize O-Nitrophenyl valerate as a substrate, and what kinetic parameters are critical for interpreting results?

Q. How is this compound typically detected and quantified in hydrolysis assays?

Post-hydrolysis, o-nitrophenol is quantified spectrophotometrically. A standard protocol involves:

- Reaction setup : Incubate substrate with enzyme in buffered solution (e.g., pH 7.4 PBS).

- Termination : Stop reactions with alkaline solutions (e.g., NaOH) to stabilize the chromophore.

- Calibration : Use a standard curve of o-nitrophenol for concentration determination. Ensure minimal interference from turbidity or competing chromophores .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported kinetic parameters for this compound hydrolysis across different carboxylesterase isoforms?

Discrepancies in Km or kcat/Km values (e.g., CES1 vs. CES2) may arise from:

- Enzyme purity : Contaminating isoforms or truncated proteins.

- Assay conditions : pH, temperature, or ionic strength variations.

- Substrate preparation : Impurities or solvent effects (e.g., DMSO). Methodological recommendations :

- Validate enzyme activity with control substrates (e.g., p-Nitrophenyl acetate).

- Replicate assays across independent laboratories using standardized protocols.

- Apply statistical tools (e.g., ANOVA) to assess variability .

Q. What computational methods are employed to analyze the conformational dynamics of this compound and its interaction with carboxylesterases?

Conformational analysis of this compound can be performed using:

- Molecular beam Fourier transform microwave spectroscopy (MB-FTMW) : Resolves rotational constants for equilibrium structures.

- Quantum mechanical calculations : MP2/cc-pVDZ or B3LYP-D3BJ methods optimize geometry and predict rotational constants. For example, MP2/cc-pVDZ accurately predicted ethyl valerate’s rotational constants, enabling insights into enzyme-substrate docking .

Q. How do the hydrolysis products of this compound, such as valeric acid, influence downstream biological systems in vitro?

Valeric acid (a short-chain fatty acid) modulates immune and epithelial cell functions:

- Immune regulation : Reduces phagocytic activity in THP-1 cells and reactive oxygen species (ROS) in HL-60 cells .

- Intestinal barrier function : Enhances tight junction integrity in Caco-2 monolayers via histone deacetylase (HDAC) inhibition . Experimental design : Co-incubate hydrolyzed products with target cell lines and measure biomarkers (e.g., IL-6, zonulin) to assess biological impact.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.